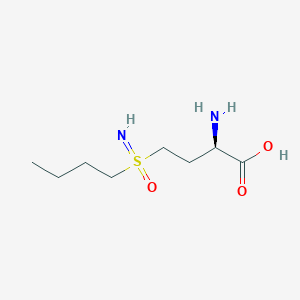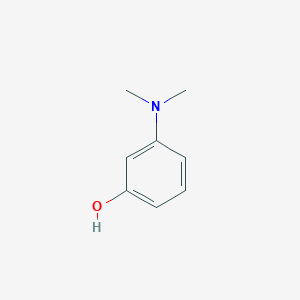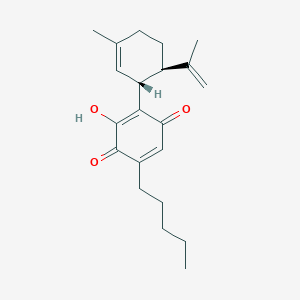
Cbdhq
説明
Cannabidiol Hydroxyquinone (CBDHQ), also known as HU-331, is an experimental cannabinoid . It is an oxidation product of Cannabidiol (CBD) and has been synthesized in laboratories for over 50 years . CBDHQ is gaining attention for its potential use in treating conditions such as cancer, obesity, fibrosis, and diabetes .
Synthesis Analysis
CBDHQ is synthesized from CBD through oxidation using potassium hydroxide . It does not occur naturally in hemp and cannabis plants . The process of synthesizing CBDHQ has been optimized for the mobile phase composition, flow rate, column selection, and detector wavelength .
Molecular Structure Analysis
The molecular formula of CBDHQ is C21H28O3 . It has a molecular weight of 328.4 g/mol . The structure of CBDHQ consists of two carbonyl groups, either adjacent or separated by a vinylene group, in an unsaturated ring structure comprising six members .
Chemical Reactions Analysis
CBDHQ undergoes a previously unknown photo-isomerisation to produce a highly reactive intermediate in solution . This intermediate rapidly reacts with oxygen to form a multitude of cannabinoid products . The purple color observed in light-aged CBD-containing solutions is largely due to the anions of these by-products .
Physical And Chemical Properties Analysis
CBDHQ is a quinone drug synthesized from CBD . It is a cannabinoid quinone that does not occur naturally in hemp and cannabis plants . It is synthesized in laboratories through CBD oxidation .
科学的研究の応用
Anticancer Therapeutic
HU-331 has been studied as a potential anticancer therapeutic . It displays anticancer activity without some of the known adverse events associated with traditional anticancer agents . For example, HU-331 displays inhibitory activity against human topoisomerase IIα, a known anticancer drug target . In multiple cell model systems, the IC50 value for HU-331 was less than 10 μM .
Tumor Reduction
Mouse model systems demonstrate the ability of HU-331 to shrink tumors without causing cardiotoxicity . This suggests that HU-331 could be a promising candidate for cancer treatment.
Inhibition of Angiogenesis
HU-331 has an effect on the proliferation of vascular cells and may help decrease the ability of tumors to recruit new blood vessels . This could potentially limit the growth of tumors and make them more susceptible to other treatments.
Topoisomerase II Function Disruption
Several research groups have explored the ability of HU-331 to impact protein targets, cancer cell viability, and tumor growth . The results demonstrated that HU-331 disrupted topoisomerase II function .
Inhibition of Cancer Cell Growth
HU-331 has been shown to inhibit cancer cell growth . This could potentially slow down the progression of the disease and improve the effectiveness of other treatments.
Potential Treatment for Inflammatory Diseases
Cannabidiol (CBD), from which HU-331 is derived, has been proposed for the treatment of inflammatory diseases such as Crohn’s disease and rheumatoid arthritis . It is possible that some of the biologically relevant activity of CBD may be derived from active metabolites like HU-331 .
CYP450 3A11 Inactivation
Evidence indicates that metabolism of CBD leads to the reactive quinone metabolite (CBDHQ or HU-331), which is able to adduct directly to CYP450 3A11 as detected by mass spectrometry . This suggests that HU-331 could potentially be used to modulate the activity of this enzyme.
Colon Cancer Treatment
In a study, the anticancer potential of CBD and its quinone derivative CBD-HQ (cannabidiol hydroquinone), was tested on the colon cancer cell line SW-620 . All cannabinoids were cytotoxic at the lowest concentration (3 μg/mL). The half maximal inhibitory concentration (IC50) ranged from 3.90 to 8.24 μg/mL, depending on the substance .
Safety And Hazards
特性
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXEUARVHTWQF-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929758 | |
| Record name | Cannabidiol hydroxyquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabidiol hydroxyquinone | |
CAS RN |
137252-25-6 | |
| Record name | 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137252-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabidiol hydroxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol hydroxyquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HU-331 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




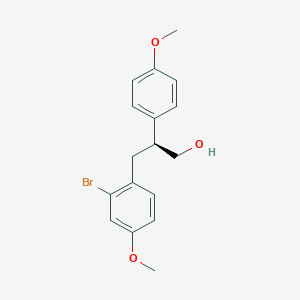
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
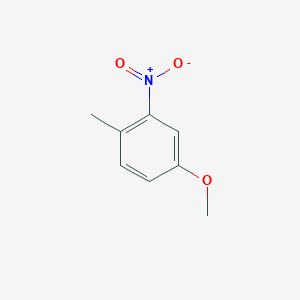
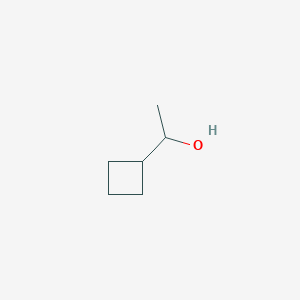
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)

